Product packaging for (S)-Rabeprazole(Cat. No.:CAS No. 177795-59-4)

(S)-Rabeprazole

Cat. No.: B178539
CAS No.: 177795-59-4
M. Wt: 359.4 g/mol
InChI Key: YREYEVIYCVEVJK-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Rabeprazole Sodium Salt (CAS 171440-19-0) is the enantiomerically pure form of the proton pump inhibitor (PPI) rabeprazole. As a research compound, it serves as a critical tool for studying the stereoselective mechanisms of gastric acid suppression. Rabeprazole functions as a prodrug that is activated in acidic environments, where it is converted to a sulfenamide intermediate. This activated form then covalently binds to cysteine residues on the H+/K+ ATPase (the proton pump) in gastric parietal cells, leading to a dose-dependent and prolonged inhibition of gastric acid secretion . This irreversible inhibition makes it invaluable for preclinical investigations into acid-related gastrointestinal disorders. The research value of the (S)-enantiomer is particularly pronounced in pharmacokinetic studies. Evidence indicates that the metabolism and systemic exposure of rabeprazole's individual enantiomers, (R)-(+)- and (S)-(-)-rabeprazole, are stereoselective . Utilizing the pure (S)-enantiomer allows researchers to isolate and investigate its specific metabolic profile and pharmacological activity, independent of the other enantiomer. This is crucial for advancing the understanding of enantiomer-specific effects and for supporting the development of chiral pharmaceuticals. Furthermore, emerging research suggests that rabeprazole can be activated by alternative mechanisms beyond the acidic canaliculus of parietal cells. A recent study has shown that zinc ions, acting as a Lewis acid, can activate rabeprazole, enabling it to form covalent conjugates with zinc-binding proteins in non-acidic, intracellular environments . This novel finding, facilitated by tools like rabeprazole azide (Rabazi), opens new avenues for investigating potential off-target effects and the broader biological impacts of PPIs in various tissues. This product is presented for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N3O3S B178539 (S)-Rabeprazole CAS No. 177795-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYEVIYCVEVJK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445562
Record name 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177795-59-4
Record name Rabeprazole, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RABEPRAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z21M00M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Foundations and Research Landscape of S Rabeprazole

Enantiomeric Purity and Chiral Significance in Pharmaceutical Chemistry

In pharmaceutical chemistry, chirality is a fundamental concept, as different enantiomers of a drug can exhibit varied pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body. mdpi.comacs.org The significance of enantiomeric purity lies in the potential to develop "chiral switches," where a single, more effective, or safer enantiomer is marketed in place of a racemic mixture. acs.org For proton pump inhibitors like rabeprazole (B1678785), the stereochemistry at the sulfoxide (B87167) center is known to influence the compound's properties. vulcanchem.com

The separation and analysis of enantiomers are therefore crucial for research, development, and quality control. researchgate.net Various analytical techniques have been developed to determine the enantiomeric purity of rabeprazole. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. For instance, amylose-derived and α1-acid glycoprotein-based columns have been successfully used for the enantiospecific resolution of rabeprazole. xml-journal.net Another powerful technique is capillary electrophoresis (CE), particularly cyclodextrin-based capillary zone electrophoresis (CZE), which has shown high efficiency in separating rabeprazole enantiomers. mdpi.comkoreascience.kr Researchers have optimized various parameters, including the type and concentration of chiral selectors and the pH of the buffer, to achieve baseline separation. koreascience.kr

The table below summarizes findings from various studies on the analytical methods used for the chiral separation of rabeprazole enantiomers.

Analytical TechniqueChiral Stationary Phase / SelectorMobile Phase / BufferDetectionKey FindingsReference
HPLC CHIRALPAK-AGP (α1-acid glycoprotein)Acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.0)UV at 285 nmAchieved linear relationship for S-rabeprazole sodium in the range of 38.4-576 µg·L⁻¹. xml-journal.net
HPLC Chiralpak IC (150 × 4.6 mm, 5 μm)Hexane:ethanol (B145695):ethylenediamine (B42938) (30:70:0.05 v/v)UVBaseline separation with resolution greater than 6.0. The method was validated as per ICH guidelines. researchgate.net
Super-critical Fluid Chromatography (SFC)-MS/MS ACQUITY UPC2 Trefoil CEL2Methanol: CO₂ (30:70, v/v)Positive ion mode MS/MSEnabled simple separation of enantiomers within 4.5 minutes. sci-hub.se
Capillary Electrophoresis (CZE) Sulfobutyl ether-β-CD (SBE-β-CD) and γ-CD (dual selectors)90 mM phosphate buffer (pH 7.0)DADThe dual cyclodextrin (B1172386) system provided effective chiral separation and good stability for rabeprazole. koreascience.kr
Capillary Electrophoresis (CZE) 15 mM SBE-β-CD and 30 mM γ-CD25 mM phosphate buffer (pH 7.0)UV at 210 nmMethod was proven reliable, linear, precise, and accurate for determining 0.15% of the S-enantiomer (distomer) in dexrabeprazole (B173243) (R-enantiomer) samples. mdpi.com

Current Academic Research Directions for (S)-Rabeprazole

Current research involving this compound is focused on several key areas, including stereoselective synthesis, the development of more advanced analytical methods, and comparative pharmacokinetic studies.

The stereoselective synthesis of this compound presents a significant chemical challenge. vulcanchem.com The goal is to produce the desired enantiomer with high purity and yield, avoiding the formation of the racemate which would require subsequent, often costly, separation steps. Research in this area involves the exploration of chiral catalysts and ligands to control the oxidation of the pro-chiral sulfide (B99878) precursor to the desired sulfoxide. vulcanchem.com While specific methods for this compound are under investigation, related patents describe the synthesis of the R-enantiomer using vanadium catalysts and tetradentate organic ligands to achieve high enantioselectivity. vulcanchem.com

A major thrust of academic research is the continuous improvement of analytical techniques for enantioseparation. The development of highly sensitive and rapid methods, such as the super-critical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) method, allows for detailed pharmacokinetic studies in biological matrices like plasma. sci-hub.se Similarly, advancements in capillary electrophoresis, including the use of dual cyclodextrin systems, aim to enhance resolution and stability during analysis. koreascience.kr These methods are critical for accurately quantifying individual enantiomers and their metabolites, which is essential for understanding their distinct behaviors in vivo. researchgate.net

Pharmacokinetic studies represent another vital research direction. There is evidence that the two enantiomers of rabeprazole are metabolized differently. hres.ca For instance, the disposition of (R)-rabeprazole appears to be more influenced by an individual's CYP2C19 genotype compared to the this compound form. researchgate.net Furthermore, studies in rats have suggested that the (S)-enantiomer has a shorter half-life and greater clearance, which is likely due to more rapid metabolism. hres.ca Such research is fundamental to understanding whether a single-enantiomer formulation could offer clinical advantages over the racemic mixture.

Advanced Synthetic Methodologies for S Rabeprazole

Chiral Synthesis and Asymmetric Catalysis for (S)-Rabeprazole Production

Direct asymmetric synthesis offers an atom-economical approach to producing this compound by selectively forming the desired stereocenter. The key step in the synthesis of rabeprazole (B1678785) is the oxidation of the prochiral sulfide (B99878) precursor, 2-[{4-(3-methoxy propoxy)-3-methyl pyridine-2-yl}methyl thio]-1H-benzimidazole, to the corresponding sulfoxide (B87167). Asymmetric catalysis aims to control the stereochemistry of this oxidation to yield this compound with high enantiomeric excess (ee).

The development of enantioselective routes for this compound has been dominated by metal-catalyzed sulfoxidation reactions. Transition metal complexes, particularly those based on titanium and iron, featuring chiral ligands have proven most successful.

One of the foundational approaches is the modification of the Kagan-Sharpless epoxidation system, which utilizes a titanium isopropoxide complex with a chiral diethyl tartrate (DET) ligand. whiterose.ac.uk This system can be adapted for the asymmetric oxidation of sulfides. For proton pump inhibitors like rabeprazole, the catalyst complex is typically formed in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral diol, such as DET. whiterose.ac.uk

More recently, iron-catalyzed systems have emerged as a highly efficient and scalable alternative. acs.orgacs.org Researchers have developed a system using an iron salt (like iron(III) acetylacetonate), a chiral Schiff base ligand, and a carboxylate additive. acs.orgacs.org The chiral Schiff base is crucial for inducing asymmetry, while the carboxylate additive is believed to coordinate to the active iron species and interact with the substrate's imidazole (B134444) NH group via hydrogen bonding, enhancing both reactivity and selectivity. acs.org This method has been successfully applied to the kilogram-scale synthesis of related proton pump inhibitors, demonstrating its industrial viability. acs.orgacs.org

Optimizing the asymmetric sulfoxidation of the rabeprazole sulfide precursor is critical to achieving high chiral induction and chemical yield, thereby minimizing the formation of the unwanted (R)-enantiomer and the over-oxidized sulfone byproduct. Key parameters that are manipulated include the choice of metal catalyst, chiral ligand, oxidant, solvent, and additives.

For titanium-based systems, the molar ratio of the titanium catalyst, chiral ligand (e.g., (S,S)-DET), and water can be finely tuned. The presence of a base, such as diisopropylethylamine (DIPEA), is also a critical parameter in achieving high enantioselectivity. whiterose.ac.uk

In the iron-catalyzed route, a combination of an iron(III) salt with a chiral Schiff base ligand and a carboxylate salt additive has been shown to produce this compound in high yield and enantioselectivity. acs.org The use of hydrogen peroxide as the oxidant makes this process environmentally benign. The reaction conditions, including temperature and the rate of oxidant addition, are carefully controlled to maximize the yield of the desired sulfoxide and prevent over-oxidation. acs.org Studies have shown that this system can produce this compound with yields of 75-87% and enantiomeric excess values ranging from 83-98%. acs.org

Table 1: Comparison of Asymmetric Catalysis Methods for (S)-Sulfoxide Synthesis

Catalyst System Chiral Ligand/Additive Oxidant Yield (%) Enantiomeric Excess (ee %) Reference
Iron(III) Salt Chiral Schiff base / Carboxylate H₂O₂ 87 83 acs.orgacs.org
Titanium(IV) Isopropoxide (S,S)-Diethyl Tartrate (DET) Cumene Hydroperoxide (CHP) 81-90 82-92 whiterose.ac.uk

Resolution Techniques for Racemic Rabeprazole

Resolution is a traditional yet effective method for obtaining a single enantiomer from a racemic mixture. This involves separating the two enantiomers of rabeprazole after its synthesis as a 1:1 mixture. The primary techniques employed are chromatographic separation and diastereomeric salt formation.

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common methods used for rabeprazole. researchgate.netnih.gov

These methods rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Lux® series), are widely used and have proven effective for resolving rabeprazole enantiomers. researchgate.netphenomenex.comnih.gov For instance, a Chiralpak IC column using a mobile phase of hexane, ethanol (B145695), and ethylenediamine (B42938) can achieve baseline separation with a resolution greater than 6.0. nih.gov Supercritical fluid chromatography (SFC) offers advantages of faster analysis times and is also effective for separating rabeprazole enantiomers using a Chiralpak AD column. researchgate.netnih.gov

Table 2: Examples of Chromatographic Conditions for Rabeprazole Enantiomer Separation

Technique Chiral Stationary Phase (CSP) Mobile Phase Detection Resolution (Rs) Reference
HPLC Chiralpak IC (5 µm) Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v) UV > 6.0 researchgate.netnih.gov
HPLC Lux Cellulose-4 (5 µm) Varies (e.g., with MS-compatible buffers) UV @ 220 nm > 1.5 phenomenex.com
SFC Chiralpak AD Varies (CO₂ with modifier) UV > 2.0 researchgate.net
Capillary Electrophoresis Sulfobutyl-ether-β-CD / γ-CD 25 mM phosphate (B84403) buffer (pH 7) UV @ 210 nm 2.53 nih.gov

Classical resolution by diastereomeric salt formation is a well-established technique for separating enantiomers on an industrial scale. nih.gov The process involves reacting the racemic mixture, which for rabeprazole is weakly acidic, with an enantiomerically pure chiral base. innovareacademics.inlibretexts.org This reaction creates a mixture of two diastereomeric salts.

Because diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. nih.govinnovareacademics.in After separation, the desired diastereomeric salt is treated with an acid to break the salt and liberate the enantiomerically pure this compound. The chiral resolving agent can then be recovered and reused. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (R)-1-phenylethanamine. libretexts.org While this method is theoretically applicable, specific, high-yielding examples for rabeprazole are less commonly detailed in the literature compared to asymmetric synthesis or chromatographic resolution.

Another related approach involves the use of chiral solvating agents, such as cyclodextrins, which can form diastereomeric host-guest complexes with rabeprazole enantiomers in solution, allowing for their discrimination by techniques like NMR spectroscopy. researchgate.net

Novel Synthetic Strategies for Industrial Scale-Up of this compound

The successful industrial-scale production of this compound requires synthetic strategies that are not only efficient and highly selective but also cost-effective, safe, and environmentally sustainable. Research has focused on optimizing existing routes and developing novel processes to meet these demands.

Significant improvements have also been made to the critical sulfoxidation step. Process optimization studies have focused on moving away from hazardous or expensive reagents and improving reaction conditions to boost yield. For example, one improved process for the sulfoxidation stage increased the yield from a reported 40% to 75%. acs.org Another approach focuses on simplifying the work-up and isolation procedures, such as developing extraction methods that avoid high temperatures or the azeotropic distillation of water, which can lead to impurity formation. google.com

The development of robust, scalable asymmetric catalytic systems, like the iron-catalyzed sulfoxidation, is a major advancement for industrial scale-up. acs.orgacs.org These methods often use cheaper, more abundant metals and environmentally benign oxidants like hydrogen peroxide, which are preferable for large-scale manufacturing. The ability to perform these reactions on a kilogram scale with high yield and enantioselectivity underscores their practical utility. acs.org

Molecular Pharmacological Mechanisms of S Rabeprazole Action

Elucidation of H+/K+-ATPase Inhibition by (S)-Rabeprazole

The inhibition of the proton pump by this compound is an irreversible process that involves accumulation, activation, and covalent binding to the enzyme. drugbank.comspandidos-publications.com

This compound is a prodrug, meaning it is administered in an inactive form. drugbank.comwhitesscience.compatsnap.com Upon reaching the acidic environment (pH < 4) of the parietal cell's secretory canaliculus, it undergoes a rapid, acid-catalyzed molecular rearrangement. fda.gov.phwhitesscience.comjnmjournal.orgdhgpharma.com.vn This process involves protonation, which transforms the inactive benzimidazole (B57391) derivative into a reactive tetracyclic sulfenamide (B3320178). fda.gov.phwhitesscience.compatsnap.comnih.gov This activated form is the species capable of interacting with the proton pump. drugbank.compatsnap.com Rabeprazole's higher pKa (~5.0) compared to other PPIs allows it to be activated more rapidly and at a less acidic pH. spandidos-publications.comijss-sn.com

The activated sulfenamide form of rabeprazole (B1678785) then forms strong, covalent disulfide bonds with specific cysteine residues on the luminal surface of the H+/K+-ATPase enzyme. jnmjournal.orgspandidos-publications.compatsnap.comwikipedia.org This binding inactivates the pump, preventing it from exchanging potassium ions (K+) for hydrogen ions (H+), thereby blocking the secretion of acid into the gastric lumen. drugbank.compatsnap.comwikipedia.org All PPIs bind to the cysteine at position 813 (Cys 813) of the enzyme's alpha-subunit, which is crucial for fixing the enzyme in an inhibited state. jnmjournal.orgwikipedia.org Rabeprazole specifically has been shown to bind to Cys 813 and potentially other residues such as Cys 321 and Cys 892. wikipedia.org This covalent modification is irreversible, and the restoration of acid secretion requires the synthesis of new H+/K+-ATPase pumps by the parietal cells. wikipedia.org

Rabeprazole is a chiral molecule and exists as two mirror-image enantiomers: this compound and (R)-Rabeprazole. While the activated sulfenamide form is achiral, meaning it has no stereospecificity at the point of binding, the pharmacokinetics leading up to this activation can differ between enantiomers. wikipedia.org Studies on plasma protein binding show that this compound has a higher binding affinity for α1-acid glycoprotein (B1211001) (AGP) compared to its R-enantiomer. mdpi.comnih.govresearchgate.net In contrast, the (R)-enantiomer exhibits a higher area under the plasma concentration-time curve (AUC) and maximal plasma concentration (Cmax) compared to the (S)-enantiomer, suggesting differences in their absorption and/or metabolism. wjgnet.comnih.govresearchgate.net

Biochemical Pathways of this compound Metabolism

The metabolism of rabeprazole is distinct among PPIs due to its significant non-enzymatic pathway. ijss-sn.comnih.govnih.gov

Role of Cytochrome P450 (CYP) Isoenzymes (CYP2C19, CYP3A4, CYP2D6) in Enantiomer Processing

While a substantial portion of rabeprazole is metabolized non-enzymatically, the cytochrome P450 (CYP) system in the liver also plays a role. wikipedia.orghres.casci-hub.se

CYP3A4: This isoenzyme metabolizes rabeprazole to rabeprazole sulfone. nih.govhres.caresearchgate.net It is also capable of reversing the non-enzymatic conversion of rabeprazole to its thioether form, showing stereoselectivity in this process. nih.govpharmgkb.orgdrugsporphyria.net

CYP2D6: There is some suggestion that CYP2D6 may be involved in the metabolic pathway that forms desmethyl rabeprazole thioether, although its role is considered minor compared to CYP2C19 and CYP3A4. pharmgkb.org

The table below summarizes the key metabolites and the primary enzymes involved in the metabolism of rabeprazole enantiomers.

Enantiomer/MetabolitePrimary Metabolic Pathway(s)Key Enzymes/Processes
This compound Non-enzymatic reduction, Enzymatic oxidationNon-enzymatic conversion to thioether; Metabolism by CYP2C19 and CYP3A4. nih.govnih.gov
(R)-Rabeprazole Non-enzymatic reduction, Enzymatic oxidationNon-enzymatic conversion to thioether; Metabolism primarily by CYP2C19 and CYP3A4. nih.govnih.govnih.gov
Rabeprazole Thioether Non-enzymatic reduction from parent compoundNon-enzymatic chemical reduction. nih.govpharmgkb.orgresearchgate.net
Desmethyl-Rabeprazole Enzymatic demethylationPrimarily CYP2C19. nih.govhres.ca
Rabeprazole Sulfone Enzymatic oxidationPrimarily CYP3A4. nih.govhres.ca

Identification and Stereochemical Analysis of this compound Metabolites

The metabolism of rabeprazole, a proton pump inhibitor administered as a racemic mixture of (R)- and (S)-enantiomers, involves several key pathways, resulting in the formation of various metabolites. The primary routes of metabolism include a non-enzymatic reduction to a thioether metabolite, as well as oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. wikipedia.orgdrugsporphyria.netresearchgate.net

The main metabolites identified in human plasma and urine are rabeprazole-thioether (rabeprazole sulfide), rabeprazole sulfone, and desmethyl-rabeprazole. fda.govresearchgate.net The thioether metabolite is formed through a non-enzymatic reduction of the sulfoxide (B87167) group of rabeprazole. nih.govpharmgkb.org This thioether derivative can then be re-oxidized back to the parent enantiomers, (R)-rabeprazole and this compound, in a stereoselective manner, primarily by CYP3A4. nih.gov In vitro studies with human liver microsomes have shown that the formation of (R)-rabeprazole from rabeprazole-thioether is favored over the formation of this compound. nih.gov The intrinsic clearance for the formation of (R)-rabeprazole by CYP3A4 was found to be 3.5-fold higher than that for the (S)-enantiomer. nih.gov

Further metabolism of rabeprazole-thioether can occur via demethylation, catalyzed mainly by CYP2C19 and to a lesser extent by CYP2D6, leading to the formation of desmethylrabeprazole-thioether. nih.gov The sulfone metabolite is generated through the oxidation of the sulfoxide group, a reaction primarily catalyzed by CYP3A4. fda.gov Following a single oral dose of radiolabeled rabeprazole, approximately 90% of the drug is eliminated in the urine, mainly as thioether carboxylic acid, its glucuronide, and mercapturic acid metabolites. fda.govdrugbank.com

The stereochemistry of rabeprazole significantly influences its metabolic fate. The two enantiomers, (R)- and this compound, exhibit different pharmacokinetic profiles due to stereoselective metabolism. researchgate.net

Table 1: Key Metabolites of Rabeprazole and their Formation Pathways

MetaboliteFormation PathwayPrimary Enzyme(s) Involved
Rabeprazole-thioetherNon-enzymatic reductionN/A
(R)-Rabeprazole (from thioether)Stereoselective re-oxidationCYP3A4
This compound (from thioether)Stereoselective re-oxidationCYP3A4
Rabeprazole sulfoneOxidationCYP3A4
Desmethyl-rabeprazoleDemethylationCYP2C19
Desmethylrabeprazole-thioetherDemethylation of thioetherCYP2C19, CYP2D6
Thioether carboxylic acidFurther metabolism-
Thioether glucuronideGlucuronidation-
Mercapturic acid conjugateConjugation-

Influence of Genetic Polymorphisms on Enantioselective Metabolism of Rabeprazole

The metabolism of rabeprazole, particularly the oxidative pathways, is influenced by genetic polymorphisms in the CYP2C19 enzyme. researchgate.netnih.gov This enzyme exhibits genetic variability, leading to different metabolic phenotypes, primarily categorized as extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). frontiersin.org

While rabeprazole's metabolism is considered less dependent on CYP2C19 compared to other proton pump inhibitors like omeprazole (B731) and lansoprazole (B1674482) due to its significant non-enzymatic pathway, genetic polymorphisms in CYP2C19 still impact the enantioselective disposition of its enantiomers. researchgate.netresearchgate.netnih.gov Studies have shown that the disposition of (R)-rabeprazole is more significantly affected by CYP2C19 genetic polymorphisms than that of this compound. researchgate.netnih.gov

In individuals who are poor metabolizers of CYP2C19, the plasma concentrations and elimination half-life of (R)-rabeprazole are significantly higher compared to extensive metabolizers. researchgate.netnih.gov For instance, one study found that the elimination half-life of (R)-rabeprazole was significantly longer in PMs (1.7 hours) compared to homozygous EMs (0.8 hours). nih.govnih.gov In contrast, the pharmacokinetics of this compound show no significant difference between homozygous EMs and PMs. nih.govnih.gov

Table 2: Influence of CYP2C19 Genotype on the Pharmacokinetics of Rabeprazole Enantiomers

CYP2C19 GenotypePharmacokinetic Parameter(R)-RabeprazoleThis compound
Homozygous Extensive Metabolizers (homEMs)AUC Ratio (R/S)1.8-
Relative AUC Ratio11
Heterozygous Extensive Metabolizers (hetEMs)AUC Ratio (R/S)2.2-
Relative AUC Ratio1.10.9
Poor Metabolizers (PMs)AUC Ratio (R/S)2.4-
Relative AUC Ratio2.11.5
Elimination Half-lifeSignificantly longer than homEMsNo significant difference from homEMs

Data compiled from a study on healthy subjects after a single oral dose of 20 mg of racemic rabeprazole. nih.gov

Receptor Binding and Protein Interaction Profiling of this compound

The interaction of this compound with plasma proteins and other biological macromolecules is a critical aspect of its pharmacokinetic profile, influencing its distribution and availability at the site of action.

Enantioselective Binding to Plasma Proteins (e.g., α1-Acid Glycoprotein, Human Serum Albumin)

Rabeprazole is highly bound to human plasma proteins, with a binding percentage of approximately 96.3%. wikipedia.orgdrugbank.comnih.gov The binding of rabeprazole enantiomers to major plasma proteins, such as α1-acid glycoprotein (AGP) and human serum albumin (HSA), has been shown to be enantioselective. mdpi.comnih.gov

Studies using high-performance liquid chromatography (HPLC) with chiral stationary phases based on these proteins have demonstrated that this compound exhibits a higher binding affinity for AGP compared to its (R)-enantiomer. mdpi.comnih.govmdpi.com Molecular docking studies support this finding, with this compound showing a stronger binding interaction with AGP. mdpi.comresearchgate.net In contrast, on an HSA-based column, rabeprazole did not show significant enantioselective binding. mdpi.comnih.gov The protein binding for each enantiomer to both AGP and HSA is high, exceeding 88%. mdpi.com

The binding affinity, represented by the logarithm of the binding constant (logK), was determined to be in the range of 4.47–4.83 for AGP and 4.02–4.66 for HSA. nih.gov These findings highlight the stereoselective nature of this compound's interaction with plasma proteins, which contributes to the differential pharmacokinetics of the enantiomers.

Table 3: Enantioselective Binding of Rabeprazole Enantiomers to Plasma Proteins

Plasma ProteinHigher Affinity EnantiomerSupporting Evidence
α1-Acid Glycoprotein (AGP)This compoundHPLC on AGP-based chiral stationary phase, Molecular Docking
Human Serum Albumin (HSA)No significant enantioselectivityHPLC on HSA-based chiral stationary phase

Investigation of this compound Interactions with Other Biological Macromolecules

Beyond its primary target, the H+/K+-ATPase in gastric parietal cells, and its binding to plasma proteins, rabeprazole has been investigated for its interactions with other biological macromolecules. fda.govhres.ca For instance, rabeprazole has been shown to enhance gastric mucin and mucus content, which may contribute to its therapeutic effects. nih.gov

In vitro studies have also explored the interaction of rabeprazole with the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein. nih.gov While some interaction was observed, it is suggested that at therapeutic plasma concentrations, this interaction is likely minimal. nih.gov Additionally, some in vitro studies have indicated that rabeprazole, along with other proton pump inhibitors, may exhibit activity against Plasmodium falciparum, the parasite responsible for malaria, though the clinical relevance of this finding requires further investigation. nih.gov

Structure Activity Relationship Sar Studies for Rabeprazole Enantiomers

Comparative Analysis of (S)-Rabeprazole and (R)-Rabeprazole Inhibitory Activity

Proton pump inhibitors like rabeprazole (B1678785) are administered as prodrugs. mdpi.com In the acidic environment of the gastric parietal cells, both (S)- and (R)-rabeprazole undergo a chemical transformation into the same active, achiral form, a sulfenamide (B3320178) derivative. mdpi.com This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, effectively inhibiting its function and reducing gastric acid secretion. ijpsjournal.com

Molecular Determinants of Enantioselective Activity and Selectivity

The observed differences in the in vivo activity of rabeprazole enantiomers are primarily governed by molecular-level variations in their metabolism and plasma protein binding.

Stereoselective Metabolism: The primary determinant of the different plasma concentrations of the rabeprazole enantiomers is their stereoselective metabolism by the cytochrome P450 (CYP) enzyme system in the liver. jst.go.jp While rabeprazole is largely converted to its thioether metabolite through a non-enzymatic pathway, a portion is oxidized by CYP2C19 and CYP3A4. jst.go.jp Studies have shown that the disposition of (R)-Rabeprazole is more significantly influenced by the genetic polymorphism of CYP2C19 than that of this compound. jst.go.jpresearchgate.net This leads to a slower clearance and consequently higher plasma concentration (Area Under the Curve - AUC) for the (R)-enantiomer compared to the (S)-enantiomer. nih.govresearchgate.net This pharmacokinetic advantage is believed to contribute to the greater efficacy of (R)-Rabeprazole. researchgate.net

Table 1: Comparative Pharmacokinetic Parameters of Rabeprazole Enantiomers

Data reflects values following a single oral dose of 20 mg racemic rabeprazole in healthy subjects.

Parameter(R)-RabeprazoleThis compoundReference
AUC (Area Under the Curve)HigherLower researchgate.net
CL (Clearance)LowerHigher researchgate.net
t1/2 (Half-life)LongerShorter researchgate.net

Enantioselective Plasma Protein Binding: Another molecular determinant is the stereoselective binding of rabeprazole enantiomers to plasma proteins. Investigations using high-performance liquid chromatography (HPLC) and in silico molecular docking have demonstrated that this compound has a higher binding affinity for α1-acid glycoprotein (B1211001) (AGP), a major plasma protein, compared to (R)-Rabeprazole. mdpi.comnih.gov Molecular docking studies calculated a stronger binding energy for the S-enantiomer with AGP. mdpi.com

Table 2: Molecular Docking Scores for Rabeprazole Enantiomers with α1-Acid Glycoprotein (AGP)

EnantiomerBinding Strength (kcal/mol)Reference
This compound-7.4 mdpi.com
(R)-Rabeprazole-7.1 mdpi.com

Target Enzyme Interaction: The ultimate target of rabeprazole is the H+/K+-ATPase proton pump. nih.gov As noted, the prodrug enantiomers are converted to an achiral sulfenamide before interacting with the enzyme. mdpi.com This active form covalently binds to several cysteine residues on the pump's α-subunit, including Cys813, Cys822, and Cys892. nih.govfrontiersin.org Since the active molecule is not chiral, the binding interaction itself is not enantioselective. The selectivity observed in vivo is therefore a consequence of the pharmacokinetic processes that determine how much of the drug reaches the parietal cells to be activated.

Rational Design of Stereoselective Rabeprazole Analogues

The understanding of the structure-activity relationships of rabeprazole enantiomers has guided strategies in drug development. The most prominent application has been the "racemic switch," which involves developing a single, more pharmacokinetically favorable enantiomer from an existing racemic drug. semanticscholar.orgnih.gov In the case of rabeprazole, this led to the focus on dexrabeprazole (B173243) ((R)-rabeprazole) as a chirally pure agent. semanticscholar.org

Further rational design of novel stereoselective rabeprazole analogues is an area that requires more extensive quantitative structure-activity relationship (QSAR) studies. semanticscholar.orgnih.gov Such studies are needed to fully elucidate why different PPIs have different preferred enantiomers; for instance, the S-form is favored for omeprazole (B731), whereas the R-form is favored for rabeprazole and lansoprazole (B1674482). nih.gov

The principles of rational design are also applied to the synthesis of these compounds. For example, iron-catalyzed asymmetric sulfoxidation methods have been developed for the large-scale, highly enantioselective synthesis of single-enantiomer PPIs, including this compound. acs.org This demonstrates a rational approach to controlling stereochemistry during manufacturing. acs.org

Future rational design of new rabeprazole analogues would likely leverage the known SAR data. Efforts would aim to create molecules that retain the core benzimidazole (B57391) and pyridine (B92270) structures necessary for proton pump inhibition while modifying peripheral groups to optimize the pharmacokinetic profile. Based on the superiority of the R-enantiomer, the design of new analogues might focus on creating compounds that mimic its metabolic stability, potentially by introducing modifications that reduce susceptibility to CYP2C19 metabolism, thereby ensuring more consistent plasma levels across different patient populations.

Advanced Analytical Methodologies for S Rabeprazole Quantification and Characterization

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the enantiomeric purity of (S)-Rabeprazole. This technique utilizes chiral stationary phases (CSPs) that can differentiate between the (S)- and (R)-enantiomers, allowing for their separation and quantification.

Several studies have demonstrated the successful application of various CSPs for the enantioselective separation of rabeprazole (B1678785). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used. For instance, a method employing a Chiralpak IC column, which is based on cellulose tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel, has been validated for the simultaneous estimation of organic impurities and the enantiomeric purity of dexlansoprazole, a related proton pump inhibitor. innovareacademics.in Another study developed a liquid chromatographic method using a Chiralpak AD-H column, packed with amylose tris(3,5-dimethylphenyl carbamate), for the enantioselective separation of R-(+) and S-(-) enantiomers of rabeprazole. nih.gov This method achieved baseline separation with a resolution greater than 3.0. nih.gov

The mobile phase composition is a critical parameter in optimizing chiral separations. A common approach involves a mixture of a non-polar solvent like n-hexane with an alcohol such as ethanol (B145695) or isopropanol, and often includes a small amount of an amine modifier like diethylamine (B46881) to improve peak shape and resolution. mdpi.com For reversed-phase applications, mixtures of acetonitrile (B52724) and aqueous buffers are employed. xml-journal.net For example, a validated method for determining the enantiomeric purity of R-rabeprazole sodium utilized a CHIRALPAK-AGP column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 6.0). xml-journal.net

The limit of detection (LOD) and limit of quantification (LOQ) are crucial for determining trace amounts of the unwanted enantiomer. Validated methods have reported LOD and LOQ values for the S-enantiomer to be as low as 0.015 µg/mL and 0.05 µg/mL, respectively. researchgate.net

Table 1: Examples of Chiral HPLC Methods for Rabeprazole Enantiomers

Chiral Stationary Phase Mobile Phase Detection Application Reference
Chiralpak IC (150 × 4.6 mm, 5 µm) Hexane:Ethanol:Ethylenediamine (B42938) (30:70:0.05 v/v) UV Determination of enantiomers in commercial tablets nih.gov
Chiralpak AD-H (250mmx4.6mm, 5µm) n-hexane:ethanol:2-propanol (75:15:10, v/v/v) PDA and Polarimetric Quantitative determination in bulk drugs and formulations nih.gov
CHIRALPAK-AGP Acetonitrile and Phosphate Buffer (pH 6.0) UV (285 nm) Enantiomeric purity of R-Rabeprazole Sodium xml-journal.net
Chiralpak AD-RH Water:Acetonitrile (50:50, v/v) Not Specified Enantiomeric separation of dexrabeprazole (B173243) researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stereoselective Bioanalysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the stereoselective bioanalysis of this compound, offering exceptional sensitivity and selectivity for quantifying the enantiomers in complex biological matrices such as plasma. nih.govnih.gov This is particularly important for pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion of each enantiomer is vital. nih.govrsc.org

A typical LC-MS/MS method involves protein precipitation from the plasma sample, often using acetonitrile, followed by chromatographic separation on a chiral column. nih.govvulcanchem.com The separated enantiomers are then detected by a tandem mass spectrometer, usually in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.govnih.gov For rabeprazole enantiomers, a common transition monitored is m/z 360.1 → 242.2. nih.govvulcanchem.com

Validated LC-MS/MS methods have demonstrated linearity over a wide concentration range, for instance, from 0.500 to 400 ng/mL in human plasma. nih.gov These methods exhibit excellent precision, with intra- and inter-run precisions typically below 10%, and high accuracy. nih.gov A key aspect of these bioanalytical methods is to ensure that no chiral inversion occurs during sample handling, storage, and analysis. nih.gov

Table 2: LC-MS/MS Method Parameters for Stereoselective Analysis of Rabeprazole Enantiomers

Parameter Details Reference
Sample Preparation Protein precipitation with acetonitrile nih.govvulcanchem.com
Chiral Column Chiralpak IC (4.6 mm × 150 mm, 5 µm) nih.govvulcanchem.com
Mobile Phase 10 mM ammonium (B1175870) acetate (B1210297) with 0.2% acetic acid-acetonitrile (35:65, v/v) nih.govvulcanchem.com
Mass Spectrometer API 4000 nih.govvulcanchem.com
MRM Transition m/z 360.1 → 242.2 nih.govvulcanchem.com
Linearity Range 0.500 to 400 ng·mL-1 nih.gov
Intra-run Precision <5.4% nih.gov
Inter-run Precision <9.9% nih.gov

Spectroscopic Techniques (e.g., UV, Fluorescence, NMR) for Enantiomer Identification and Purity

While chromatography is the primary tool for separation, spectroscopic techniques play a significant role in the identification and characterization of this compound enantiomers.

UV-Visible Spectroscopy is routinely used for the detection and quantification of rabeprazole following chromatographic separation. nih.govxml-journal.net The UV absorption spectrum of rabeprazole typically shows a maximum absorption wavelength around 284-285 nm, which is often used for detection. xml-journal.netresearchgate.net Derivative spectrophotometry can also be employed to enhance the resolution of spectra in the presence of other compounds. unich.it

Fluorescence Spectroscopy can offer higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. Methods involving derivatization with fluorescent probes, such as 4-chloro-7-nitrobenzofurazan, have been developed for the simultaneous determination of rabeprazole and other drugs. unich.it Synchronous fluorescence spectroscopy can provide information about the microenvironment of the molecule and can be used to study drug-protein interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for structural elucidation and can also be used for chiral discrimination. While standard NMR is generally incapable of distinguishing between enantiomers, the use of chiral solvating agents (CSAs), such as cyclodextrins, can induce chemical shift differences between the enantiomers. researcher.liferesearchgate.net The formation of diastereomeric host-guest complexes between the cyclodextrin (B1172386) and the rabeprazole enantiomers allows for their direct discrimination in the NMR spectrum. researcher.liferesearchgate.net Two-dimensional NMR techniques, like Rotating Frame Nuclear Overhauser Effect Spectroscopy (ROESY), can provide detailed insights into the geometry of these complexes at the atomic level. researchgate.netresearchgate.net

Validation of Analytical Methods for Enantioselective Determination of this compound

The validation of analytical methods is a critical step to ensure their reliability, accuracy, and precision for the intended application. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.govnih.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. xml-journal.netnih.gov For chiral methods, this means demonstrating baseline separation from the other enantiomer and any other related substances. mdpi.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govxml-journal.net Calibration curves are constructed, and the correlation coefficient (r²) should be close to 1. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (intra-day and inter-day). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.govxml-journal.netnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Stability: For bioanalytical methods, the stability of the analyte in the biological matrix under different storage and processing conditions must be evaluated. nih.gov

Numerous studies have reported the successful validation of chiral HPLC and LC-MS/MS methods for the enantioselective determination of rabeprazole and its enantiomers, confirming their suitability for quality control and pharmacokinetic studies. nih.govxml-journal.netnih.govnih.gov

Computational Chemistry and Theoretical Modeling of S Rabeprazole

Molecular Docking and Binding Energy Calculations for (S)-Rabeprazole

Molecular docking studies have been employed to investigate the binding of this compound and its enantiomer to target proteins, primarily the gastric H+/K+-ATPase, which is the proton pump responsible for gastric acid secretion. nih.govnih.govwikipedia.orgdrugbank.com These computational techniques predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In silico molecular docking analyses have been performed to compare the binding affinities of rabeprazole (B1678785) enantiomers to key plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). nih.govmdpi.com For AGP, the (S)-enantiomer of rabeprazole demonstrated a stronger binding affinity compared to the (R)-enantiomer. nih.govmdpi.commdpi.com The calculated docking score for this compound with AGP was -7.4 kcal/mol, which was -0.3 kcal/mol stronger than that of (R)-rabeprazole. mdpi.com

These docking studies help to elucidate the molecular interactions at an atomic level that drive the binding process. nih.govmdpi.com The predicted elution orders from these simulations align with experimental data from high-performance liquid chromatography (HPLC). nih.govmdpi.commdpi.com

Below is a data table summarizing the molecular docking scores for rabeprazole enantiomers with AGP.

EnantiomerDocking Score (kcal/mol)
This compound-7.4 mdpi.com
(R)-Rabeprazole-7.1 mdpi.com
A more negative docking score indicates a stronger predicted binding affinity.

Molecular Dynamics Simulations to Elucidate Enantiomer-Specific Conformational Changes and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. chemrxiv.org These simulations can reveal time-dependent conformational changes and interactions of a ligand within a protein's binding site. nih.govresearchgate.netbiorxiv.orgmdpi.com

For this compound, MD simulations can provide insights into how each enantiomer interacts differently with its target protein over time. Studies have shown that rabeprazole can induce significant conformational changes in proteins upon binding. nih.govresearchgate.net For example, MD simulations of the DENR-MCTS1-rabeprazole complex have been used to explore the interactions between the protein and each rabeprazole enantiomer. nih.gov These simulations track residues that interact with the drug, defined as those with an atom-atom distance below 3.5 Å. nih.govresearchgate.net The results can reveal differences in the stability and dynamics of the complexes formed by the (R)- and (S)-enantiomers. nih.gov

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical calculations, such as those using density functional theory (DFT), are utilized to investigate the electronic structure, reactivity, and other molecular properties of compounds like rabeprazole. researchgate.netresearchgate.netnih.gov These methods can provide insights into the molecule's stability, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

DFT calculations have been performed on rabeprazole to determine its molecular structural parameters, vibrational frequencies, and thermodynamic properties. researchgate.netresearchgate.net Natural bond orbital (NBO) analysis, a feature of these calculations, helps in understanding the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.netresearchgate.net

The reactivity of rabeprazole and its analogues has been studied using DFT to calculate activation free energies for the chemical reactions involved in the inhibition of the H+,K+-ATPase. acs.org The electrophilicity index, calculated from HOMO and LUMO energies, can predict the biological activity of the compound. researchgate.net

The following table presents some calculated quantum chemical descriptors for rabeprazole.

ParameterValueReference
HOMO-LUMO Energy GapNot specified in search results
Electrophilicity IndexNot specified in search results
Dipole MomentNot specified in search results
Specific values for this compound were not available in the provided search results. The data for rabeprazole (racemic) is presented.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Enantiomer Disposition

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a tool used to understand the relationship between drug concentration in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics). researchgate.netmazums.ac.irnih.gov For chiral drugs like rabeprazole, PK/PD models can be complex due to stereoselective metabolism and disposition of the enantiomers. nih.govresearchgate.netresearchgate.net

The disposition of rabeprazole enantiomers is influenced by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. nih.govjnmjournal.orgdrugsporphyria.net (R)-rabeprazole's disposition is more significantly affected by CYP2C19 genetic polymorphisms than that of this compound. nih.govresearchgate.net In individuals who are poor metabolizers (PMs) for CYP2C19, the elimination half-life of (R)-rabeprazole is significantly longer than in extensive metabolizers (EMs), while there is no significant difference for this compound. nih.govresearchgate.net

The area under the plasma concentration-time curve (AUC) for (R)-rabeprazole is consistently higher than for this compound across different CYP2C19 genotypes. nih.govresearchgate.net The stereoselective re-oxidation of rabeprazole-thioether (a metabolite) back to rabeprazole is primarily mediated by CYP3A4, with a preference for forming (R)-rabeprazole. nih.gov This contributes to the differences in the enantioselective disposition of rabeprazole. nih.gov

Population PK/PD models have been developed to describe the absorption, disposition, and gastric pH effects of rabeprazole. researchgate.net These models often use a first-order absorption and elimination rate to describe the pharmacokinetics and a sigmoid Emax model to characterize the pharmacodynamic response (increase in gastric pH). researchgate.net

Below is a data table summarizing key pharmacokinetic parameters for (S)- and (R)-rabeprazole based on CYP2C19 genotype.

ParameterCYP2C19 GenotypeThis compound(R)-RabeprazoleReference
AUC Ratio (R/S) Homozygous EM-1.8 nih.govresearchgate.net
Heterozygous EM-2.2 nih.govresearchgate.net
Poor Metabolizer (PM)-2.4 nih.govresearchgate.net
Elimination Half-life (t½) in hours Homozygous EM~0.80.8 (0.6, 1.0) nih.govresearchgate.net
Poor Metabolizer (PM)~0.81.7 (1.4, 2.0) nih.govresearchgate.net
AUC: Area under the plasma concentration-time curve. EM: Extensive Metabolizer. PM: Poor Metabolizer. Values in parentheses represent 95% confidence intervals.

Preclinical Research and Mechanistic Investigations of S Rabeprazole

In Vitro Studies on Stereoselective Cellular Uptake and Distribution

In vitro research focusing on the stereoselective properties of rabeprazole (B1678785) enantiomers has revealed significant differences in their metabolic pathways, which indirectly influences their cellular disposition. Rabeprazole is a racemic mixture, containing both (S)- and (R)-enantiomers. semanticscholar.org Studies utilizing human liver microsomes have been instrumental in elucidating these differences.

A key finding is that rabeprazole is primarily metabolized non-enzymatically to its thioether metabolite. nih.govnih.gov This thioether metabolite is then subject to a stereoselective re-oxidation back to rabeprazole, a process predominantly mediated by the cytochrome P450 enzyme, CYP3A4. nih.govtandfonline.com This re-oxidation heavily favors the formation of (R)-rabeprazole. nih.govtandfonline.com

Further investigation into this stereoselective metabolism has shown that the intrinsic clearance for the formation of (R)-rabeprazole from the thioether metabolite is more than three times higher than that for the formation of (S)-rabeprazole. tandfonline.comresearchgate.net Specifically, the intrinsic clearance (Vmax/Km) for the oxidation of rabeprazole-thioether to (R)-rabeprazole by CYP3A4 was found to be 3.5-fold higher than that for the (S)-enantiomer. nih.gov This suggests that the stereoselectivity observed in the disposition of rabeprazole is largely determined by the rate and extent of this CYP3A4-mediated back-conversion. nih.govtandfonline.com

Table 1: In Vitro Kinetic Parameters for the Formation of Rabeprazole Enantiomers from Rabeprazole-Thioether in Human Liver Microsomes

EnantiomerKm (μM)Vmax (pmol/min/mg protein)
(R)-rabeprazole6.692
This compound5.121
Data from a study using human liver microsomes to investigate the stereoselective oxidation of rabeprazole-thioether. nih.gov

Enzymatic Drug-Drug Interactions Mediated by this compound

Rabeprazole is metabolized by the cytochrome P450 (CYP450) system, primarily by CYP2C19 and CYP3A4. nih.govfda.gov However, a significant portion of its clearance is through a non-enzymatic reduction to rabeprazole-thioether. nih.govresearchgate.net This dual metabolic pathway suggests that rabeprazole may have a lower potential for clinically significant drug-drug interactions mediated by CYP enzymes compared to other proton pump inhibitors (PPIs) that are more heavily reliant on CYP2C19 for their metabolism. researchgate.netspringermedizin.de

Studies in healthy subjects have indicated that rabeprazole does not cause clinically significant interactions with drugs metabolized by the CYP450 system, such as warfarin, theophylline, and diazepam when administered as single doses. fda.govfda.govsandoz.com However, steady-state interactions have not been as extensively studied. fda.govfda.govsandoz.com

Table 2: In Vitro Inhibitory Effects of Rabeprazole on Human Cytochrome P450 Activities

CYP IsoenzymeRabeprazole IC50 (μM)
CYP2C19Weak inhibitor nih.gov
CYP3A4Weak inhibitor nih.gov
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

As a proton pump inhibitor, rabeprazole suppresses gastric acid secretion, leading to an increase in gastric pH. fda.govhres.ca This alteration in gastric acidity can interfere with the absorption of drugs whose bioavailability is dependent on an acidic environment. fda.govfda.gov

For example, the absorption of antifungal agents like ketoconazole (B1673606) and itraconazole (B105839) can be significantly reduced when co-administered with rabeprazole, potentially leading to decreased efficacy. hres.cawikipedia.orgmedsinfo.com.au Conversely, the absorption of other drugs, such as digoxin, may be increased, which could necessitate monitoring for potential toxicity. fda.govhres.camedsinfo.com.au The co-administration of rabeprazole with atazanavir (B138) is not recommended as it can substantially decrease atazanavir plasma concentrations. fda.govmedsinfo.com.au

It's important to note that this mechanism of interaction is a class effect of PPIs and is not specific to the (S)-enantiomer of rabeprazole. The magnitude of the interaction is related to the extent of acid suppression. fda.govsandoz.com

Table 3: Examples of pH-Dependent Drug Interactions with Rabeprazole

Co-administered DrugEffect on Bioavailability
KetoconazoleDecreased by approximately 30-33% fda.govmedsinfo.com.au
DigoxinIncreased AUC and Cmax (19% and 29% respectively) fda.gov
AtazanavirSubstantially decreased plasma concentrations fda.govmedsinfo.com.au
Mycophenolate MofetilReduced exposure to the active metabolite medsinfo.com.au
These interactions are due to rabeprazole's effect on increasing gastric pH.

In vitro studies using human liver microsomes have investigated the potential of rabeprazole to inhibit the metabolism of specific drugs, such as cyclosporine. fda.govfda.govsandoz.com These studies have shown that rabeprazole can inhibit the metabolism of cyclosporine. fda.govfda.govsandoz.comdrugs.com The reported IC50 value for this inhibition is 62 micromolar. fda.govfda.govjnj.com This concentration is significantly higher (over 50 times) than the maximum plasma concentration (Cmax) observed in healthy volunteers after 14 days of dosing with 20 mg of rabeprazole. fda.govfda.gov The degree of inhibition was found to be similar to that of omeprazole (B731) at equivalent concentrations. fda.govfda.govsandoz.com While these in vitro findings indicate a potential for interaction, their clinical significance in vivo is likely limited due to the high concentration of rabeprazole required to produce the inhibitory effect. jnj.com

Characterization of this compound Effects in Mechanistic In Vitro and Ex Vivo Models

Mechanistic studies have explored the effects of rabeprazole in various in vitro and ex vivo models, providing insights beyond its primary role as a proton pump inhibitor.

In human gastric cancer cell lines, rabeprazole has demonstrated antiproliferative effects. nih.gov It was observed to decrease the viability of MKN-28 cells and induce significant apoptosis in AGS cells. nih.gov This antineoplastic effect is thought to be mediated through the inactivation of the ERK1/2 signaling pathway. nih.gov Rabeprazole was shown to completely inhibit the phosphorylation of ERK 1/2 in MKN-28 cells. nih.gov

Ex vivo studies on human pylorus muscle have investigated the effects of rabeprazole on smooth muscle tone. jnmjournal.org At high doses, rabeprazole was found to reduce contraction frequencies, maximum contraction values, and muscle tone. jnmjournal.org However, at clinically relevant concentrations, it did not cause a significant change in these parameters. jnmjournal.org These findings suggest that rabeprazole may have direct effects on smooth muscle function, although the clinical relevance of this is yet to be fully determined.

Furthermore, an in vitro study indicated that rabeprazole can enhance the gastric mucin and mucus content, as well as the viscosity of gastric juice, which may contribute to its gastroprotective effects beyond acid suppression. nih.gov

Table 4: Summary of this compound Effects in Mechanistic Models

ModelEffect ObservedPotential Mechanism
Human Gastric Cancer Cell Lines (AGS, MKN-28)Decreased cell viability, induced apoptosis nih.govInhibition of ERK1/2 phosphorylation nih.gov
Human Pylorus Muscle (ex vivo)Reduced contraction and muscle tone at high doses jnmjournal.orgDirect effect on smooth muscle jnmjournal.org
In vitro Gastric Mucin ModelEnhanced gastric mucin and mucus content and viscosity nih.govNot fully elucidated

Pharmaceutical Formulation Science for Chiral Rabeprazole

Stability Assessment of (S)-Rabeprazole in Various Formulation Matrices

The chemical stability of rabeprazole (B1678785), and by extension its enantiomers, is highly dependent on pH. psu.edu It is known to be labile in acidic and neutral conditions but relatively stable under alkaline conditions. researchgate.netpsu.edu The primary degradation pathway involves a non-enzymatic conversion to its thioether analogue, which is often accompanied by discoloration of the drug product. researchgate.net This degradation follows first-order kinetics. nih.govnih.gov Studies have shown that in aqueous solutions, the degradation is catalyzed by both water and hydrogen ions. nih.gov

The selection of pharmaceutical excipients is therefore critical to maximize the stability of this compound in a solid dosage form. researchgate.net Compatibility studies between rabeprazole and various excipients have revealed that acidic excipients can significantly promote degradation, while neutral and alkaline excipients can act as stabilizers. researchgate.netresearchgate.net

Research Findings on Excipient Compatibility:

Destabilizing Excipients: Acidic excipients, such as those with carboxylic acid functional groups like carbomer 934, are incompatible with rabeprazole. researchgate.netresearchgate.net In solid-state binary blends, carbomer 934 caused significant drug degradation, which increased with a higher fraction of the excipient. researchgate.net This is attributed to the sensitivity of the basic benzimidazole (B57391) nitrogen in the rabeprazole structure. researchgate.net

Stabilizing Excipients: Alkaline substances, such as magnesium oxide (MgO), are frequently incorporated into formulations to create an alkaline micro-environment that protects the drug. researchgate.netresearchgate.net Neutral polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) have also been shown to be compatible, with minimal degradation observed in their presence. researchgate.netresearchgate.net

Polymeric Stabilizers in Solution: In aqueous solutions at pH 6.8, certain "Generally Recognized As Safe" (GRAS)-listed excipients have been shown to improve rabeprazole's stability. nih.gov The stabilizing effect of hydrophilic polymeric excipients is partly attributed to their ability to form micelles and solubilize the thioether degradation product. nih.gov Among the tested excipients, Brij 58 demonstrated the most significant stabilizing effect, reducing the degradation rate constant substantially at both 37°C and 60°C. nih.gov

Table 1: Effect of Pharmaceutical Excipients on the Stability of Rabeprazole

Excipient CategorySpecific ExcipientObserved Effect on Rabeprazole StabilityReference
Acidic PolymerCarbomer 934Significant degradation; incompatible researchgate.netresearchgate.net
Alkalizing AgentMagnesium Oxide (MgO)Stabilizer; compatible researchgate.netresearchgate.net
Neutral PolymerHPMC 4000No significant degradation; compatible researchgate.netresearchgate.net
Surfactant/Polymer (in aqueous solution)Brij 58Greatest stabilizing effect; reduced degradation rate constant (k) from 0.75 to 0.22 h⁻¹ at 37°C nih.gov
Poloxamer 188Stabilizing effect nih.gov
Cremophor RH40Stabilizing effect nih.gov

Strategies for Maintaining Enantiomeric Purity during Formulation and Storage

Key Strategies Include:

Stereoselective Synthesis: The first step in ensuring enantiomeric purity is to use a highly enantioselective synthesis process to produce this compound with a high degree of chiral purity from the outset.

Control of Degradation: Since degradation to the sulfide (B99878) analogue is a potential route for loss of enantiomeric purity, preventing this degradation is paramount. nih.gov This is achieved by:

Strict pH Control: Using alkalizing agents like magnesium oxide or sodium bicarbonate in the core formulation to create a stable, alkaline micro-environment. researchgate.netnih.gov

Moisture Protection: Processing is often carried out under controlled low-humidity conditions, and finished products are packaged in moisture-resistant materials like Alu-Alu blisters to prevent hydrolysis. whitesscience.com

Inert Sub-coating: Applying a physical barrier, or seal-coat, between the drug-containing core and any acidic functional coatings (like an enteric coat) to prevent direct contact and acid-catalyzed degradation. whitesscience.comgoogle.com

Validated Analytical Methods: The implementation of validated, stability-indicating, and enantioselective analytical methods is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) methods are commonly developed to separate and quantify the (S) and (R) enantiomers. banglajol.inforesearchgate.net These methods allow for the precise determination of enantiomeric purity in the final drug product and are used in stability studies to ensure that no significant racemization occurs over the product's shelf life. banglajol.info Capillary electrophoresis using cyclodextrins as chiral selectors is another advanced technique for assessing the chiral purity of rabeprazole. mdpi.com

Development of Enteric-Coated Systems for Enhanced this compound Delivery

Given that this compound is highly acid-labile, it would be rapidly destroyed by the acidic environment of the stomach if administered in a conventional immediate-release dosage form. hubspotusercontent-na1.nettandfonline.com To ensure the drug survives transit through the stomach and is released in the upper intestine for absorption, an enteric coating is essential. wikipedia.orgrjpdft.com An enteric coating is a polymer barrier that is resistant to dissolution at the low pH of gastric fluid but breaks down at the higher pH of the small intestine. wikipedia.org

The formulation of an enteric-coated tablet for an acid-sensitive drug like this compound is a multi-step process:

Core Tablet: The core contains the active ingredient, this compound, typically mixed with fillers (e.g., mannitol), disintegrants, and a crucial alkalizing agent (e.g., magnesium oxide) to enhance the stability of the drug within the core. hubspotusercontent-na1.netiosrjournals.orgscholarsresearchlibrary.com

Seal-Coating (Sub-coating): A significant challenge is that most enteric-coating polymers are themselves acidic (containing carboxylic acid groups) and can cause degradation of the acid-labile drug upon contact during processing or storage. google.com To circumvent this, an inert, water-soluble separating layer, often called a seal-coat or sub-coat, is applied over the core tablet. whitesscience.comgoogle.comscholarsresearchlibrary.com This layer acts as a physical barrier. Materials like HPMC or ethylcellulose, sometimes combined with an alkalizer like magnesium oxide, are used for this purpose. hubspotusercontent-na1.netgoogle.com

Enteric Coating: The final layer is the enteric coat itself. A variety of polymers are available, which dissolve at different pH values, allowing for targeted drug release. Common choices for rabeprazole formulations include hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP) and methacrylic acid copolymers (e.g., Eudragit L30D-55), which begin to dissolve at pH 5.5 and above. hubspotusercontent-na1.nettandfonline.com The coating formulation also includes plasticizers (e.g., triethyl citrate) to ensure the formation of a flexible, continuous film. hubspotusercontent-na1.netgoogle.com

Table 2: Example Composition of an Enteric-Coated Rabeprazole Tablet

Formulation LayerComponentFunctionReference
Core TabletThis compound SodiumActive Pharmaceutical Ingredient hubspotusercontent-na1.net
MannitolDiluent/Filler hubspotusercontent-na1.netiosrjournals.org
Magnesium OxideAlkalizing Agent/Stabilizer hubspotusercontent-na1.net
Seal-Coat (Sub-coat)Ethylcellulose or HPMCInert Barrier Polymer hubspotusercontent-na1.netwhitesscience.com
Magnesium OxideStabilizer hubspotusercontent-na1.net
Enteric CoatHPMCP or Methacrylic Acid CopolymerEnteric Polymer (pH-sensitive) hubspotusercontent-na1.nettandfonline.com
Triethyl Citrate or Diacetylated MonoglyceridesPlasticizer hubspotusercontent-na1.netgoogle.com

The performance of the enteric-coated system is evaluated using a two-stage dissolution test. The tablets are first exposed to an acidic medium (e.g., 0.1 N HCl for 2 hours) to simulate the stomach, followed by a change to a higher pH buffer (e.g., pH 6.8 or 8.0) to simulate the intestine. scholarsresearchlibrary.comnih.govnih.gov An effective formulation will show minimal drug release (<10%) in the acid stage and rapid release in the buffer stage. nih.gov

Table 3: Typical In Vitro Dissolution Profile for Enteric-Coated Rabeprazole

Dissolution StageMediumTimeAcceptance Criteria (% Drug Released)Reference
Acid Stage0.1 N HCl120 minutesNot more than 10% nih.govnih.gov
Buffer StagepH 6.8 Phosphate (B84403) Buffer45 minutesNot less than 80% nih.govnih.gov

Emerging Research Areas and Future Perspectives for S Rabeprazole

Exploration of Novel Biochemical Targets for Enantiomer-Specific Pharmacological Effects

While the primary target of rabeprazole (B1678785) is the gastric H+/K+-ATPase, research into enantiomer-specific interactions with other biochemical targets is a burgeoning field. The differential binding of rabeprazole enantiomers to plasma proteins is a key area of investigation. A study utilizing high-performance liquid chromatography (HPLC) and spectroscopy demonstrated that the (S)-enantiomer of rabeprazole has a higher binding affinity for α1-acid glycoprotein (B1211001) (AGP), a significant plasma protein, compared to the (R)-enantiomer mdpi.com. In contrast, enantioselective binding was not observed with human serum albumin (HSA) mdpi.com. This stereoselective binding to AGP could influence the pharmacokinetic profile of (S)-Rabeprazole, affecting its distribution and availability.

Beyond its primary mechanism, rabeprazole has been identified as a potential therapeutic agent in other contexts, such as parasitic diseases. Studies on Trypanosoma cruzi, the parasite responsible for American trypanosomiasis, have shown that rabeprazole can inhibit the parasite's viability by targeting the triosephosphate isomerase (TcTIM), a crucial glycolytic enzyme nih.gov. Rabeprazole was identified as the most effective PPI against TcTIM, with an IC50 of 0.4 µM, making it significantly more potent than the current standard treatment, benznidazole nih.gov. While these studies used the racemic form, they open a promising avenue for future research to determine if this compound exhibits enhanced or specific activity against this novel target. The investigation into such enantiomer-specific effects is critical for repositioning the drug for new therapeutic applications.

Application of Advanced Materials Science in this compound Formulation

The stability and delivery of rabeprazole, a drug known for its acid lability, present significant formulation challenges. Advanced materials science offers innovative solutions to protect the active compound and control its release. While most studies have been conducted on racemic rabeprazole, the technologies being developed are directly applicable to creating advanced formulations for this compound.

Current research focuses on nanotechnology-based drug delivery systems to improve the therapeutic efficacy of rabeprazole. These include:

Polymeric Nanomicelles and Nanosuspensions: Formulations using polymeric nanomicelles have demonstrated the ability to provide controlled, sustained release of rabeprazole over a 12-hour period semanticscholar.orgijsr.net. Similarly, nanosuspensions prepared by precipitation methods with pH-sensitive polymers like Eudragit L-100 and S-100 show improved drug entrapment and release profiles ymerdigital.com.

Natural Clay Nanotubes: Halloysite nanotubes (HNTs), which are naturally occurring aluminosilicate clays, are being explored as biocompatible carriers for rabeprazole researchgate.net. These nanotubes can be loaded with the drug to protect it from acidic degradation and provide a prolonged release pattern, potentially enhancing bioavailability researchgate.net.

Bio-inspired Nanoparticles: Alginate-reinforced chitosan nanoparticles have been developed for the transdermal delivery of rabeprazole nih.gov. This approach, which avoids the acidic environment of the stomach and first-pass metabolism, utilizes a nanoemulsion technique to create nanoparticles that exhibit a sustained-release pattern and can be incorporated into transdermal patches nih.gov.

Floating and Mucoadhesive Systems: To increase gastric retention time, floating microspheres have been developed using polymers like HPMC and ethyl cellulose (B213188) ijpsjournal.com. Other strategies include raft-forming chewable tablets that create a protective barrier in the stomach and mucoadhesive enteric-coated tablets designed to adhere to the gastric mucosa, prolonging drug contact time ijpsjournal.comresearchgate.net.

The application of these advanced materials to create formulations specific to this compound could enhance its stability, optimize its release profile, and improve its therapeutic efficacy.

Development of Predictive Models for Enantioselective Pharmacokinetic and Pharmacodynamic Profiles

The development of predictive models that can accurately describe the enantioselective pharmacokinetic (PK) and pharmacodynamic (PD) profiles of rabeprazole is a key area of emerging research. It is well-established that the two enantiomers of rabeprazole exhibit different pharmacokinetic behaviors after administration of the racemic mixture.

Studies in healthy subjects have consistently shown that (R)-rabeprazole has a higher maximum plasma concentration (Cmax) and a larger area under the plasma concentration-time curve (AUC) than this compound researchgate.netconsensus.app. This difference is partly attributed to the influence of cytochrome P450 (CYP) enzyme genetics. The disposition of (R)-Rabeprazole is more significantly affected by CYP2C19 genetic polymorphisms than that of this compound researchgate.net. In individuals who are poor metabolizers (PMs) of CYP2C19, the elimination half-life of (R)-rabeprazole is significantly longer than in extensive metabolizers (EMs), whereas the half-life of this compound shows no significant difference between these groups researchgate.net.

Pharmacokinetic Parameter(R)-RabeprazoleThis compoundReference
AUC Ratio (R/S) in homEMs 1.81.0 researchgate.net
AUC Ratio (R/S) in hetEMs 2.21.0 researchgate.net
AUC Ratio (R/S) in PMs 2.41.0 researchgate.net
Cmax Ratio (R/S) in homEMs 1.71.0 researchgate.net
Elimination Half-Life in PMs Significantly longer than in EMsNo significant difference from EMs researchgate.net

Note: AUC = Area Under the Curve, Cmax = Maximum Plasma Concentration, homEMs = homozygous extensive metabolizers, hetEMs = heterozygous extensive metabolizers, PMs = poor metabolizers. Ratios are calculated relative to the (S)-enantiomer.

Population PK-PD models have been developed for racemic rabeprazole to describe the relationship between drug concentration and its effect on intragastric pH nih.govnih.govresearchgate.netnih.gov. These models often incorporate covariates such as CYP2C19 genotype and gender to explain inter-individual variability nih.govnih.gov. For instance, a recent model described the pharmacokinetics of rabeprazole using a two-compartment structure with three sequential absorption phases, noting a significant delay in absorption in females compared to males nih.govmdpi.com.

The future direction lies in creating integrated physiologically-based pharmacokinetic (PBPK) models specifically for the enantiomers of rabeprazole. Such models, which have been successfully developed for omeprazole (B731) enantiomers, would allow for the simulation of PK profiles by incorporating data from in vitro and in silico studies researchgate.net. A robust enantioselective PBPK model for this compound would be invaluable for predicting its behavior in diverse patient populations and assessing potential drug-drug interactions.

Integration of Omics Technologies for Comprehensive Understanding of this compound Interactions

The integration of "omics" technologies—such as proteomics, metabolomics, and genomics—offers a powerful approach to gain a comprehensive, system-level understanding of drug interactions. While this field is still nascent for this compound specifically, initial research using these techniques on racemic rabeprazole highlights their potential.

A notable application is the use of chemoproteomics to identify off-target proteins. In one study, a modified version of rabeprazole was used to probe for covalent drug-protein interactions within human cells nih.gov. This approach revealed that rabeprazole preferentially conjugates to a specific class of cytosolic and nuclear proteins: those containing a C4 zinc-binding motif. The study identified the density-regulated reinitiation and release factor (DENR) as a primary target, confirming that rabeprazole can be activated in non-acidic environments through a mechanism dependent on coordinated zinc nih.gov. This finding suggests that rabeprazole may have biological effects independent of its proton pump inhibition.

Future research could apply these powerful omics technologies to specifically investigate this compound. For example:

Enantioselective Chemoproteomics: This could identify if this compound has a unique profile of off-target protein interactions compared to its R-counterpart.

Metabolomics: Studying the metabolic fingerprint of cells or plasma after treatment with this compound could reveal unique metabolic pathways that are altered by this specific enantiomer. A recent study has already begun to characterize the metabolites of rabeprazole sulfide (B99878), a primary metabolite of rabeprazole, which can undergo further demethylation to form potentially active compounds mdpi.com.

Pharmacogenomics: While the role of CYP2C19 is known, broader genomic studies could identify other genetic variations that specifically influence the response to this compound.

The application of these technologies will be crucial in building a complete picture of the molecular interactions of this compound, potentially uncovering new mechanisms of action and identifying novel biomarkers for treatment response.

Mechanistic Investigations into Potential Off-Target Interactions of this compound

Investigating the off-target interactions of this compound at a mechanistic level is crucial for understanding its complete pharmacological profile. A primary area where enantioselectivity has been clearly demonstrated is in the binding to plasma proteins. Molecular docking studies have provided insights into the atomic-level interactions that drive the preferential binding of this compound to α1-acid glycoprotein (AGP) mdpi.com. These in silico models suggest that while the number of interactions formed by both enantiomers with AGP is similar, the more compact structure of the (S)-enantiomer at the binding site, along with the formation of new π-π contacts, leads to a stronger and more favorable interaction compared to the (R)-enantiomer mdpi.com.

Plasma ProteinBinding PreferenceSupporting EvidenceReference
α1-Acid Glycoprotein (AGP) This compound > (R)-RabeprazoleHPLC, Molecular Docking mdpi.com
Human Serum Albumin (HSA) No significant enantioselectivityHPLC, Molecular Docking mdpi.com

Another significant off-target mechanism identified for racemic rabeprazole is its ability to be activated by tetrathiolate zinc centers in zinc-binding proteins, independent of an acidic environment nih.gov. Molecular dynamics simulations show that rabeprazole interacts with a binding cleft formed by specific amino acid residues (V36, T41, M47, and V50) in the DENR protein nih.gov. This interaction stabilizes the drug in a position that facilitates its chemical rearrangement and subsequent covalent binding to the zinc-coordinating cysteines nih.gov. While these simulations were performed for both enantiomers, further mechanistic studies are needed to confirm if this compound has a different affinity or reactivity within this binding pocket. Such differences could lead to enantiomer-specific off-target effects and provide a molecular basis for developing more selective drugs.

Q & A

Q. What are best practices for curating this compound research data to ensure FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Metadata Standards : Include experimental conditions (e.g., LC-MS/MS parameters), raw data files, and QC thresholds.
  • Repositories : Use domain-specific platforms (e.g., ChEMBL, Metabolights) for public sharing.
  • Ethical Compliance : Anonymize patient data in clinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Rabeprazole
Reactant of Route 2
(S)-Rabeprazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.